molecular formula C9H8FNO B13670096 4-Fluoro-5-methylindolin-2-one

4-Fluoro-5-methylindolin-2-one

Cat. No.: B13670096
M. Wt: 165.16 g/mol
InChI Key: SZXLCEUDAXQGJI-UHFFFAOYSA-N
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Description

4-Fluoro-5-methylindolin-2-one is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-5-methylindolin-2-one typically involves the reaction of 2,4-difluoronitrobenzene with dimethyl malonate to prepare 4-fluoro-2-(methyl malonate) nitrobenzene. This intermediate undergoes reduction and cyclization reactions to form the target compound . The reduction can be achieved using iron powder or palladium/carbon as catalysts, followed by hydrolysis to obtain this compound .

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The reaction conditions are adjusted to ensure high yield and purity, with considerations for cost-effectiveness and environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-5-methylindolin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted indole derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

4-Fluoro-5-methylindolin-2-one has diverse applications in scientific research, including:

    Chemistry: Used as a building block for synthesizing complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its role in developing new pharmaceuticals targeting specific diseases.

    Industry: Utilized in the production of advanced materials with unique properties

Mechanism of Action

The mechanism of action of 4-Fluoro-5-methylindolin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the functional groups present on the indole ring .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Fluoro-5-methylindolin-2-one is unique due to the presence of both fluorine and methyl groups, which confer distinct chemical and biological properties. These substituents can enhance the compound’s stability, reactivity, and bioactivity, making it a valuable compound for various applications .

Properties

Molecular Formula

C9H8FNO

Molecular Weight

165.16 g/mol

IUPAC Name

4-fluoro-5-methyl-1,3-dihydroindol-2-one

InChI

InChI=1S/C9H8FNO/c1-5-2-3-7-6(9(5)10)4-8(12)11-7/h2-3H,4H2,1H3,(H,11,12)

InChI Key

SZXLCEUDAXQGJI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(C=C1)NC(=O)C2)F

Origin of Product

United States

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